Cas no 25198-95-2 (pyrimidin-5-ylmethanamine)

pyrimidin-5-ylmethanamine structure
pyrimidin-5-ylmethanamine structure
商品名:pyrimidin-5-ylmethanamine
CAS番号:25198-95-2
MF:C5H7N3
メガワット:109.1292
MDL:MFCD07776948
CID:52673
PubChem ID:18953632

pyrimidin-5-ylmethanamine 化学的及び物理的性質

名前と識別子

    • 5-Pyrimidinemethanamine
    • (pyrimidin-5-yl)methanamine
    • 5-Aminomethylpyrimidine
    • 5-Pyrimidinemethanam
    • Pyrimidin-5-ylmethanamine
    • (PYRIMIDIN-5-YLMETHYL)AMINE
    • 1-PYRIMIDIN-5-YLMETHANAMINE
    • C-Pyrimidin-5-yl-methylamine
    • pyrimidine-5-ylmethanamine
    • C-pyrirnidin-5-yl-methylamine
    • 1-(Pyrimidin-5-yl)methanamine
    • USRYWZFLGFQQEB-UHFFFAOYSA-N
    • BCP28801
    • RP08488
    • HP23054
    • PB26277
    • AB0023721
    • ST1141041
    • AB1011531
    • W4845
    • FT-0
    • CS-W022426
    • AS-30822
    • SCHEMBL1274793
    • FT-0601867
    • EN300-207060
    • AKOS009233150
    • A18528
    • 25198-95-2
    • DTXSID40596811
    • MFCD07776948
    • W-206935
    • SY104794
    • AM20090300
    • DB-007104
    • pyrimidin-5-ylmethanamine
    • MDL: MFCD07776948
    • インチ: 1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2
    • InChIKey: USRYWZFLGFQQEB-UHFFFAOYSA-N
    • ほほえんだ: N([H])([H])C([H])([H])C1=C([H])N=C([H])N=C1[H]

計算された属性

  • せいみつぶんしりょう: 109.063997g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 109.063997g/mol
  • 単一同位体質量: 109.063997g/mol
  • 水素結合トポロジー分子極性表面積: 51.8Ų
  • 重原子数: 8
  • 複雑さ: 58.7
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: 低融点黄色固体
  • 密度みつど: 1.138
  • ゆうかいてん: 密度:
  • ふってん: 224.3 °C at 760 mmHg
  • フラッシュポイント: 112.1 °C
  • 屈折率: 1.557
  • PSA: 51.80000
  • LogP: 0.63560
  • じょうきあつ: 0.1±0.4 mmHg at 25°C

pyrimidin-5-ylmethanamine セキュリティ情報

pyrimidin-5-ylmethanamine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

pyrimidin-5-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P997350-250mg
5-Pyrimidinemethanamine
25198-95-2
250mg
$431.00 2023-05-17
Enamine
EN300-207060-0.1g
(pyrimidin-5-yl)methanamine
25198-95-2
0.1g
$65.0 2023-09-16
eNovation Chemicals LLC
Y1005528-250mg
C-Pyrimidin-5-yl-methylamine
25198-95-2 95%
250mg
$190 2024-07-28
Chemenu
CM107630-5g
pyrimidin-5-ylmethanamine
25198-95-2 97%
5g
$655 2021-08-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00088-5G
pyrimidin-5-ylmethanamine
25198-95-2 97%
5g
¥ 3,748.00 2023-03-16
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0378-5g
C-Pyrimidin-5-yl-methylamine
25198-95-2 96%
5g
¥26214.33 2025-01-21
SHENG KE LU SI SHENG WU JI SHU
sc-210380-100mg
5-Pyrimidinemethanamine,
25198-95-2 ≥97%
100mg
¥1655.00 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00088-10G
pyrimidin-5-ylmethanamine
25198-95-2 97%
10g
¥ 6,256.00 2023-03-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P66830-250mg
5-Pyrimidinemethanamine
25198-95-2
250mg
¥676.0 2021-09-08
Chemenu
CM107630-1g
pyrimidin-5-ylmethanamine
25198-95-2 97%
1g
$235 2024-07-28

pyrimidin-5-ylmethanamine 関連文献

pyrimidin-5-ylmethanamineに関する追加情報

Pyrimidin-5-Ylmethanamine (CAS No. 25198-95-2): A Versatile Building Block in Chemical and Pharmaceutical Research

Pyrimidin-5-Ylmethanamine, also identified by its CAS No. 25198-95-2, is a heterocyclic amine compound with the molecular formula C4H6N3. This molecule has gained significant attention in recent years due to its structural versatility and potential applications in drug discovery, materials science, and synthetic chemistry. The compound’s core features include a pyrimidine ring substituted with an aminoethyl group at the 5-position, which provides opportunities for functionalization and modulation of physicochemical properties.

The CAS No. 25198-95-2-designated compound exhibits notable chemical stability under neutral conditions but demonstrates reactivity toward electrophilic or nucleophilic agents, making it a valuable intermediate for synthesizing complex molecules. Recent studies highlight its utility in the construction of bioactive scaffolds for anticancer agents and antiviral therapies, leveraging its ability to form hydrogen bonds and π-stacking interactions with biological targets.

In terms of synthesis, traditional routes often involve the reaction of 4-amino-pyrimidine derivatives with aldehydes or ketones under reducing conditions to introduce the aminoethyl side chain. However, emerging sustainable synthesis methods, such as microwave-assisted organic chemistry or enzymatic catalysis, have been explored to enhance yield and reduce environmental impact—a critical focus in modern green chemistry practices.

Biochemical investigations reveal that pyrimidin-5-Ylmethanamine derivatives exhibit selective cytotoxicity against cancer cell lines by disrupting DNA replication processes or modulating protein kinase signaling pathways. For instance, a 2023 study published in *Nature Communications* demonstrated that substituting the aminoethyl group with fluorinated alkyl chains significantly enhanced the compound’s efficacy against triple-negative breast cancer cells while minimizing off-target effects.

In virology research, this compound serves as a precursor for designing inhibitors targeting viral polymerases such as SARS-CoV-2’s RNA-dependent RNA polymerase (RdRp). Computational docking studies indicate that the pyrimidine ring can bind to key hydrophobic pockets in viral enzymes, while the aminoethyl moiety forms stabilizing interactions with adjacent residues—a mechanism corroborated by recent cryo-electron microscopy data.

Beyond therapeutic applications, this molecule finds utility in materials science as a linker component for constructing stimuli-responsive polymers or metallo-supramolecular complexes. Its nitrogen-rich structure facilitates coordination with transition metals like palladium or copper, enabling applications in catalytic systems for organic transformations.

Pioneering work from MIT researchers in 2024 highlighted its role in developing self-healing hydrogels through dynamic covalent chemistry involving hydrazone bonds formed from its amine groups. These gels exhibit tunable mechanical properties and potential for biomedical applications such as wound dressing materials or drug delivery systems.

The compound’s spectroscopic signatures—such as characteristic IR peaks at ~3300 cm-1 (NH stretch) and UV absorption maxima around 270 nm—enable precise identification via HPLC/MS analysis during quality control processes in pharmaceutical manufacturing pipelines.

Innovative strategies combining machine learning algorithms with high-throughput screening have accelerated the discovery of novel analogs by predicting optimal substituents on the pyrimidine ring or aminoethyl side chain based on desired pharmacokinetic profiles like solubility or metabolic stability.

A notable breakthrough from Stanford University (Cell Chemical Biology, 2023) demonstrated that attaching fluorescent probes to this scaffold creates viable imaging agents for tracking intracellular protein interactions without perturbing natural cellular processes—a critical advancement for live-cell microscopy studies.

Safety data sheets confirm that while handling requires standard laboratory precautions such as glove use and ventilation due to its amine nature, it does not pose acute toxicity risks at typical experimental concentrations when proper protocols are followed.

Ongoing research focuses on enhancing its bioavailability through prodrug strategies where the free amine is masked by esterification until reaching target tissues—a technique validated recently using PEGylated derivatives showing improved pharmacokinetics in murine models.

The integration of click chemistry principles with this scaffold has enabled one-pot syntheses of multifunctional molecules combining diagnostic imaging capabilities with therapeutic action—a concept termed "theranostics" gaining traction in personalized medicine approaches.

In conclusion, the unique structural attributes of Pyrimidin-5-Ylmethanamine (CAS No. 25198-95-) position it as an indispensable tool across diverse scientific disciplines. Its evolving role—from foundational synthetic chemistry to cutting-edge biomedical innovations—reflects both current research trends and future opportunities yet to be explored through interdisciplinary collaboration.

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